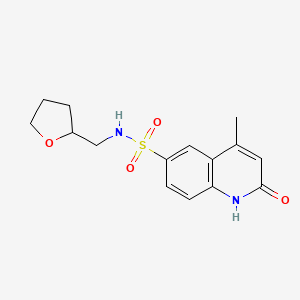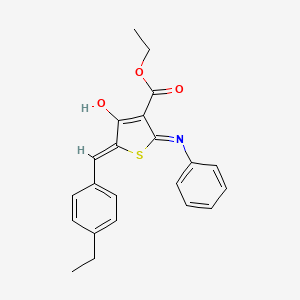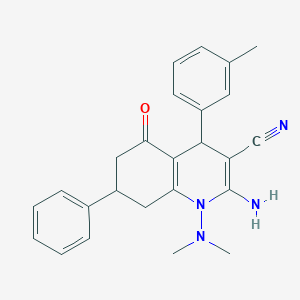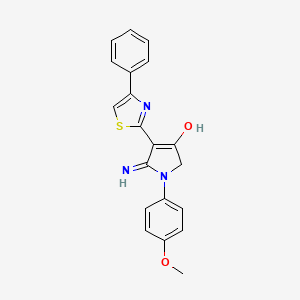
4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QS-21 and is a saponin adjuvant, which means it enhances the immune response to antigens. QS-21 has been extensively studied for its potential use in vaccines, cancer therapy, and immunotherapy.
作用机制
QS-21 works by activating the immune system. It binds to specific receptors on immune cells, which triggers a cascade of events that leads to the activation of immune cells such as T cells and B cells. This activation leads to the production of antibodies and cytokines, which are essential for the immune response.
Biochemical and Physiological Effects:
QS-21 has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, which are signaling molecules that play a crucial role in the immune response. QS-21 has also been shown to activate dendritic cells, which are specialized immune cells that play a critical role in initiating and regulating the immune response.
实验室实验的优点和局限性
The advantages of using QS-21 in lab experiments are that it is a potent adjuvant that can enhance the immune response to antigens. It is also relatively safe and has been extensively studied for its potential use in vaccines and cancer therapy. The limitations of QS-21 are that it is difficult to synthesize, and the extraction process from Quillaja saponaria bark is time-consuming and expensive.
未来方向
There are several future directions for the study of QS-21. One area of research is the development of new vaccines that use QS-21 as an adjuvant. Another area of research is the use of QS-21 in cancer therapy and immunotherapy. Researchers are also exploring ways to improve the synthesis of QS-21 and to develop new methods for extracting it from Quillaja saponaria bark.
Conclusion:
In conclusion, QS-21 is a complex molecule that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential use in vaccines, cancer therapy, and immunotherapy. QS-21 works by activating the immune system and has various biochemical and physiological effects. While QS-21 has advantages in lab experiments, such as its potency and safety, it also has limitations due to its difficulty in synthesis and extraction. However, with ongoing research, QS-21 has the potential to be a valuable tool in the fight against infectious diseases and cancer.
合成方法
QS-21 is a complex molecule that is difficult to synthesize. The most common method for synthesizing QS-21 is through the extraction of Quillaja saponaria bark. The bark is collected and boiled in water, and the resulting mixture is purified using various techniques such as chromatography and crystallization. The purified compound is then further processed to obtain QS-21.
科学研究应用
QS-21 has been extensively studied for its potential use in vaccines. It has been shown to enhance the immune response to antigens and has been used as an adjuvant in various vaccines such as the human papillomavirus (HPV) vaccine, malaria vaccine, and HIV vaccine. QS-21 has also been studied for its potential use in cancer therapy and immunotherapy. It has been shown to have anti-tumor activity and can activate the immune system to attack cancer cells.
属性
IUPAC Name |
4-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-7-15(18)17-14-5-4-12(8-13(10)14)22(19,20)16-9-11-3-2-6-21-11/h4-5,7-8,11,16H,2-3,6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWKMWGTGAXJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydroquinoline-6-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B6120058.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile](/img/structure/B6120065.png)
![7-(3-methylbenzyl)-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6120069.png)

![5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6120088.png)
![N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide](/img/structure/B6120090.png)

![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,6-trimethyl-4-pyrimidinecarboxamide](/img/structure/B6120111.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6120121.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6120125.png)
![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)
